molecular formula C15H10ClF3N2O3S B3611524 N-(3-chlorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide

Cat. No.: B3611524
M. Wt: 390.8 g/mol
InChI Key: HOHFWYBJPUYAGL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Acetamide Backbone: Starting with a suitable acetamide precursor, the chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group can be added via a thiolation reaction, where a thiol reagent reacts with the acetamide intermediate.

    Addition of the Nitro and Trifluoromethyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, using appropriate nitro and trifluoromethyl reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-{[2-nitro-4-(methyl)phenyl]sulfanyl}acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(3-bromophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

N-(3-chlorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide is unique due to the presence of the trifluoromethyl group, which can impart distinct chemical and biological properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O3S/c16-10-2-1-3-11(7-10)20-14(22)8-25-13-5-4-9(15(17,18)19)6-12(13)21(23)24/h1-7H,8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHFWYBJPUYAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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